molecular formula C19H13NO3 B14809938 6-Methoxy-2-(quinolin-2-yl)-4h-chromen-4-one CAS No. 7209-71-4

6-Methoxy-2-(quinolin-2-yl)-4h-chromen-4-one

Cat. No.: B14809938
CAS No.: 7209-71-4
M. Wt: 303.3 g/mol
InChI Key: DAVUOFSDMFFFAI-UHFFFAOYSA-N
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Description

6-Methoxy-2-(quinolin-2-yl)-4h-chromen-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromenone core structure with a quinoline moiety attached at the second position and a methoxy group at the sixth position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(quinolin-2-yl)-4h-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-quinolinecarboxaldehyde with 6-methoxy-4-chromanone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(quinolin-2-yl)-4h-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinolinyl-chromenone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, where nucleophiles replace leaving groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various quinolinyl-chromenone derivatives, reduced chromenone compounds, and substituted quinoline derivatives.

Scientific Research Applications

6-Methoxy-2-(quinolin-2-yl)-4h-chromen-4-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of study in drug discovery.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(quinolin-2-yl)-4h-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with DNA and proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen-containing ring.

    Chromenone: Lacks the quinoline moiety but shares the chromenone core.

    6-Methoxyquinoline: Similar methoxy substitution but without the chromenone structure.

Uniqueness

6-Methoxy-2-(quinolin-2-yl)-4h-chromen-4-one is unique due to its combined chromenone and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

CAS No.

7209-71-4

Molecular Formula

C19H13NO3

Molecular Weight

303.3 g/mol

IUPAC Name

6-methoxy-2-quinolin-2-ylchromen-4-one

InChI

InChI=1S/C19H13NO3/c1-22-13-7-9-18-14(10-13)17(21)11-19(23-18)16-8-6-12-4-2-3-5-15(12)20-16/h2-11H,1H3

InChI Key

DAVUOFSDMFFFAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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